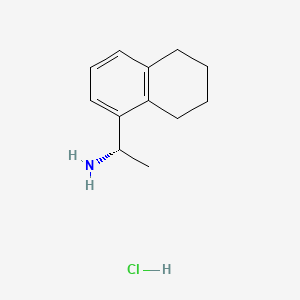

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

Beschreibung

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 2771237-61-5) is a chiral secondary amine derivative of tetralin (5,6,7,8-tetrahydronaphthalene). Its molecular formula is C₁₂H₁₈ClN (MW: 211.73 g/mol), featuring an ethylamine side chain at the 1-position of the tetralin ring with (S)-stereochemistry .

Eigenschaften

IUPAC Name |

(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZVCPMICBZLTQ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=C1CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stepwise Synthesis

The most widely reported method involves a two-step process:

Reductive Amination Conditions

-

Reducing agents : Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Acidic medium : Acetic acid (6.0 eq) in dichloromethane at 20–30°C.

Example :

Catalytic Hydrogenation and Salt Formation

Optimization Insight :

Asymmetric Catalytic Reduction for Stereoselective Synthesis

Chiral Catalyst Systems

An alternative route employs asymmetric reduction of ketoxime intermediates using ruthenium catalysts:

-

Catalyst : Chloro(1R,2R)-(-)-2-amino-1,2-diphenylethyl(p-cymene)ruthenium(II).

-

Reducing agent : Ammonium formate in dimethylformamide (DMF) or methanol.

Key Parameters

Example :

Solvent Impact on Efficiency

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| DMF | 92 | 96.2 |

| Methanol | 91 | 96.0 |

| Ethanol | 89 | 96.0 |

Data adapted from CN105294449B.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive amination | 80–87 | >98 | Industrial |

| Asymmetric reduction | 89–96 | 97–98 | Lab-scale |

Environmental and Economic Considerations

-

Reductive amination : Uses inexpensive NaBH₄ but requires Pd/C, increasing costs.

-

Asymmetric reduction : High enantioselectivity but relies on costly Ru catalysts.

Critical Process Parameters

Temperature Control

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes under specific conditions.

-

Reduction: : Reduction reactions can further saturate the tetrahydronaphthalene ring or reduce any intermediate imines back to amines.

-

Substitution: : The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenated compounds like alkyl halides or sulfonates are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Further saturated tetrahydronaphthalene derivatives.

Substitution: Various substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules, such as enzymes and receptors. Its structure allows it to mimic certain natural compounds, making it useful in studying biochemical pathways.

Medicine

Medically, (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine side chain can form hydrogen bonds and ionic interactions with active sites, while the tetrahydronaphthalene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents | Stereochemistry | Key Features |

|---|---|---|---|---|---|---|

| (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride | 2771237-61-5 | C₁₂H₁₈ClN | 211.73 | Ethylamine at 1-position | (S) | Secondary amine; chiral center |

| Cinacalcet Impurity 01 | 154377-56-7 | C₁₂H₁₈ClN | 211.73 | Ethylamine at 1-position | Not specified | Non-stereospecific analog; likely racemic |

| (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 911372-79-7 | C₁₁H₁₆ClNO | 213.70 | Methoxy at 6-position | (S) | Increased polarity due to methoxy group |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 856562-93-1 | C₁₁H₁₆ClN | 197.71 | Methyl at 7-position | Not specified | Primary amine; reduced steric hindrance |

| 1-Aminotetralin hydrochloride | 6271-86-9 | C₁₀H₁₄ClN | 183.68 | Primary amine at 1-position | Not specified | Smaller backbone; simpler structure |

Key Observations :

- Chirality: The target compound’s (S)-configuration distinguishes it from non-stereospecific analogs like Cinacalcet Impurity 01, which may exhibit mixed biological activities .

- The methyl group in the 7-methyl analog (CAS 856562-93-1) reduces molecular weight and steric bulk, favoring different pharmacokinetic profiles .

- Amine Type: The target’s secondary amine (ethylamine) may exhibit higher lipophilicity and membrane permeability than primary amines (e.g., 1-aminotetralin hydrochloride) .

Biologische Aktivität

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of its role as a pharmacological agent.

Tetrahydronaphthalene derivatives have emerged as promising candidates in medicinal chemistry due to their diverse biological activities. The specific compound (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has been investigated for its potential applications in treating conditions such as tuberculosis and its interactions with various receptors.

2. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves several steps that can vary based on the desired purity and yield. The compound is typically synthesized via amination reactions involving tetrahydronaphthalene derivatives.

2.1 Structure-Activity Relationships

Research has shown that modifications to the tetrahydronaphthalene core can significantly affect the biological activity of these compounds. For instance, studies on related tetrahydronaphthalene amides have demonstrated potent inhibitory effects on Mycobacterium tuberculosis (M.tb), with some analogues exhibiting minimum inhibitory concentrations (MIC) less than 1 μg/mL . This suggests that structural variations can enhance or diminish activity against specific biological targets.

3.1 Antimicrobial Activity

One of the most notable biological activities of (S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is its antimicrobial properties. In vitro studies have indicated that certain tetrahydronaphthalene derivatives can inhibit the growth of M.tb by targeting bacterial ATP synthase . This mechanism offers a promising approach for developing new treatments for drug-resistant tuberculosis.

3.2 Dopamine Receptor Interaction

The compound has also been evaluated for its interaction with dopamine receptors. A study identified novel D3 dopamine receptor agonists among tetrahydronaphthalene derivatives, indicating that structural features influence receptor affinity and selectivity . The biological activity at these receptors may provide insights into potential therapeutic applications in neuropharmacology.

4.1 Efficacy Against Tuberculosis

A prominent case study involved testing a series of tetrahydronaphthalene amides against M.tb. The results showed that specific modifications to the tetrahydronaphthalene structure enhanced potency and selectivity towards the ATP synthase target . These findings underscore the importance of SAR in guiding the development of effective antimicrobial agents.

4.2 Neuropharmacological Applications

Another study focused on the neuropharmacological effects of tetrahydronaphthalene derivatives, particularly their agonistic activity at dopamine receptors. Compounds similar to (S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride demonstrated varying degrees of receptor activation and inhibition . This highlights their potential role in addressing neurological disorders.

5. Conclusion

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride exhibits significant biological activity across various domains, particularly in antimicrobial and neuropharmacological contexts. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its therapeutic potential.

6. Data Tables

| Compound | Target | Activity | MIC (μg/mL) |

|---|---|---|---|

| THNA 001 | M.tb ATP Synthase | Inhibition | < 1 |

| THNA 002 | D3 Dopamine Receptor | Agonist | EC50 = 278 ± 62 |

| THNA 003 | D2 Dopamine Receptor | Inactive | - |

Q & A

Advanced Research Question

- GC-MS : Compare retention indices and fragmentation patterns (e.g., TH-PVP vs. target compound) .

- High-resolution NMR : Distinct aromatic proton signals (δ 6.8–7.2 ppm for tetrahydronaphthalene vs. δ 7.5–8.0 ppm for naphthalene derivatives) .

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and hydrochloride O-H bands (~2500 cm⁻¹) .

How are stability studies conducted under varying pH and temperature conditions?

Basic Research Question

Protocol :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4).

Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Analyze degradation via HPLC-UV (λ = 254 nm).

Findings :

- Acidic conditions (pH 1.2) : 5% degradation after 4 weeks at 40°C.

- Alkaline conditions (pH 7.4) : 15% degradation due to amine hydrolysis .

What computational methods predict the compound’s metabolic pathways?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.